molecular formula C13H16O3 B13890259 Ethyl 3-oxo-2-phenylpentanoate

Ethyl 3-oxo-2-phenylpentanoate

Cat. No.: B13890259
M. Wt: 220.26 g/mol
InChI Key: BHZOYDWMQNKDNV-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-phenylpentanoate is an organic compound with the molecular formula C13H16O3 It is a derivative of pentanoic acid and features both an ester and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxo-2-phenylpentanoate can be synthesized through the condensation of ethyl acetoacetate with benzaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation reaction, followed by acidification to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced products.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxo-2-phenylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting metabolic and inflammatory pathways.

    Industry: this compound is used in the production of fine chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism by which ethyl 3-oxo-2-phenylpentanoate exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the context of its use, such as in metabolic studies or drug development.

Comparison with Similar Compounds

  • Ethyl 4-oxo-2-phenylpentanoate
  • Ethyl 3-oxo-3-phenylpropanoate
  • Ethyl 3-oxo-4-phenylpentanoate

Comparison: Ethyl 3-oxo-2-phenylpentanoate is unique due to its specific structural arrangement, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different reactivity patterns in oxidation, reduction, and substitution reactions, making it suitable for specific synthetic and research purposes.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-oxo-2-phenylpentanoate

InChI

InChI=1S/C13H16O3/c1-3-11(14)12(13(15)16-4-2)10-8-6-5-7-9-10/h5-9,12H,3-4H2,1-2H3

InChI Key

BHZOYDWMQNKDNV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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